![molecular formula C46H26Cl4F12N4S4 B3032659 3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine CAS No. 338411-93-1](/img/structure/B3032659.png)
3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine
Overview
Description
3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine is a useful research compound. Its molecular formula is C46H26Cl4F12N4S4 and its molecular weight is 1132.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine , with the CAS number 338411-93-1 , exhibits a complex structure that suggests potential biological activities. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , and it has a molecular weight of 1132.78 g/mol . The presence of trifluoromethyl and chlorinated pyridine moieties may contribute to its biological efficacy.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler pyridine derivatives and introducing thiophene groups through various coupling reactions. The detailed synthetic pathways are crucial for understanding the relationship between structure and activity.
Antifungal Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit antifungal properties. For instance, derivatives containing the 1,2,4-oxadiazole moiety have shown significant antifungal activity against various pathogens such as Fusarium graminearum and Botrytis cinerea . The structure–activity relationship (SAR) indicates that modifications in substituents can enhance antifungal efficacy.
Compound | Activity Against Botrytis cinerea | EC50 (μg/mL) |
---|---|---|
10f | Good inhibition | 14.44 |
9a | Weak inhibition | <25 |
Toxicity Studies
Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of compounds related to this class. The findings suggest that while some derivatives demonstrate promising biological activity, they may also exhibit moderate toxicity levels .
Case Studies
- Zebrafish Embryo Toxicity : A study focused on the toxicity of related compounds found that structural modifications significantly influenced both biological activity and toxicity profiles. The concentration-dependent effects were noted, with higher concentrations leading to increased mortality rates in embryos .
- Antifungal Efficacy : In a comparative study of several derivatives against Botrytis cinerea, it was observed that certain structural features enhanced antifungal activity significantly compared to standard treatments like pyraclostrobin .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[[5-[1,2,2-tris[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethyl]thiophen-2-yl]methyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H26Cl4F12N4S4/c47-29-9-21(43(51,52)53)17-63-33(29)13-25-1-5-37(67-25)41(38-6-2-26(68-38)14-34-30(48)10-22(18-64-34)44(54,55)56)42(39-7-3-27(69-39)15-35-31(49)11-23(19-65-35)45(57,58)59)40-8-4-28(70-40)16-36-32(50)12-24(20-66-36)46(60,61)62/h1-12,17-20,41-42H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFHQGIGLMHXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C(C4=CC=C(S4)CC5=C(C=C(C=N5)C(F)(F)F)Cl)C6=CC=C(S6)CC7=C(C=C(C=N7)C(F)(F)F)Cl)CC8=C(C=C(C=N8)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H26Cl4F12N4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105439 | |
Record name | Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1132.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338411-93-1 | |
Record name | Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338411-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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